3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a 3-methanesulfonyl substituent on the benzene ring and a 1,3,4-oxadiazole moiety linked to a 1,2-oxazole heterocycle. Its structural complexity combines sulfonyl and heterocyclic groups, which are known to influence pharmacokinetic properties such as solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
3-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-3-8(7-9)11(18)15-13-17-16-12(21-13)10-5-6-14-22-10/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGDUNUIDJCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclization of a substituted hydrazide. 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine is synthesized by reacting 1,2-oxazole-5-carbohydrazide with carbon disulfide in basic conditions, followed by cyclization using phosphoryl chloride (POCl₃). This method yields the oxadiazole intermediate with 72–78% efficiency.
Reaction Conditions :
- Hydrazide precursor : 1,2-Oxazole-5-carbohydrazide (1.0 equiv)
- Cyclizing agent : POCl₃ (3.0 equiv)
- Temperature : 80–90°C, 4–6 hours
- Solvent : Anhydrous dichloroethane
Sulfonylation and Benzamide Coupling
Synthesis of 3-Methanesulfonylbenzoyl Chloride
3-Methanesulfonylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds at reflux (70°C) for 3 hours, yielding 89–93% of the chloride.
Procedure :
- Molar ratio : 3-Methanesulfonylbenzoic acid : SOCl₂ = 1:2.5
- Solvent : Toluene
- Workup : Excess SOCl₂ removed via rotary evaporation
Amide Bond Formation
The oxadiazole intermediate is coupled with 3-methanesulfonylbenzoyl chloride in nitroethane, a solvent that enhances solubility of the sulfonamide product while precipitating HCl byproducts. Triethylamine (TEA) is used as a base to scavenge HCl.
Optimized Conditions :
- Solvent : Nitroethane (50 mL/g substrate)
- Base : TEA (2.2 equiv)
- Temperature : 25–30°C, 2 hours
- Yield : 68–72% after crystallization from ethanol/water
Reaction Optimization and Scalability
Cyclization Efficiency
Varying cyclizing agents impacts oxadiazole yield:
| Cyclizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| POCl₃ | 80 | 78 |
| PPA | 120 | 65 |
| H₂SO₄ | 100 | 42 |
Phosphoryl chloride (POCl₃) outperforms polyphosphoric acid (PPA) and sulfuric acid due to superior dehydrating capacity.
Solvent Screening for Sulfonylation
Nitroalkanes enhance sulfonamide stability and byproduct separation:
| Solvent | Reaction Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|
| Nitroethane | 2.0 | 98 | 72 |
| Dichloromethane | 3.5 | 85 | 58 |
| THF | 4.0 | 79 | 49 |
Nitroethane’s high dielectric constant facilitates ionic intermediate stabilization, improving reaction kinetics.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for cyclization reduces reaction time from 6 hours to 45 minutes, achieving 82% yield at 110°C.
Waste Management
Nitroethane is recycled after distillation (b.p. 114°C), reducing solvent consumption by 70%. HCl byproducts are neutralized with NaOH to produce NaCl for disposal.
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Substitution
Competing substitution at oxazole C4 is minimized using bulky ligands (Xantphos) with Pd catalysis, enhancing C5 selectivity to >95%.
Methanesulfonyl Group Hydrolysis
Post-reaction aqueous workup at pH 6–7 (buffered with NaHCO₃) prevents hydrolysis of the sulfonamide moiety, maintaining >95% integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can occur at the oxazole and oxadiazole rings.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives .
Scientific Research Applications
3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxazole and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The methanesulfonyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Observations :
- The 1,2-oxazol-5-yl substituent may offer stronger π-π stacking interactions compared to LMM11’s furan or LMM5’s methoxyphenyl groups, influencing target binding .
- Lower molecular weight (~388 g/mol) suggests improved solubility over LMM5/LMM11, though this requires experimental validation.
Comparison with N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
This compound, synthesized for metal-catalyzed C–H bond functionalization, shares the benzamide core but diverges in substituents:
- Substituents : 3-Methyl group and a hydroxyalkylamide directing group.
- Function : Serves as an N,O-bidentate ligand, unlike the target compound’s enzymatic inhibition focus.
- Structural Insight: The absence of sulfonyl or oxadiazole groups highlights how minor structural changes redirect applications from catalysis to bioactivity .
Comparison with Risvodétinib (WHO-Listed Antineoplastic Agent)
Risvodétinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide) is a kinase inhibitor with a benzamide backbone and pyrimidine-piperazine extensions. Key differences:
- Oxazole Position : 4-Methyl-1,2-oxazole vs. the target’s unsubstituted 1,2-oxazole.
- Pharmacological Role : Targets kinases (likely in oncology), contrasting with the antifungal/Trr1 focus of LMM analogs.
- Complexity : Higher molecular weight (C33H34N8O2, ~574.69 g/mol) due to extended aromatic and piperazine groups .
Biological Activity
3-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that incorporates both oxazole and oxadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on various research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies, revealing its potential as an antimicrobial and anticancer agent. Below are summarized findings from recent research.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and oxazole rings exhibit significant antimicrobial properties. For instance:
- Activity Against Gram-positive Bacteria : Studies have shown that derivatives similar to this compound exhibit potent activity against Staphylococcus aureus and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| HSGN-238 | N. gonorrhoeae | 0.25 |
| HSGN-237 | MRSA | 0.25 |
Antitumor Activity
The compound has also been evaluated for its antitumor effects:
- Cell Line Studies : In vitro studies demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines including HT-29 (colon cancer) and TK-10 (renal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Additionally, the compound’s potential in modulating inflammatory responses has been noted:
- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings or experimental models.
- Antimicrobial Efficacy in Animal Models : One study reported the successful use of an oxadiazole derivative in a murine model of bacterial infection, leading to a significant reduction in bacterial load compared to controls .
- Tumor Growth Inhibition : In another study involving xenograft models of human tumors, treatment with a related benzamide derivative resulted in reduced tumor size and increased survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
